molecular formula C16H15ClO3 B1636837 1-{3-Chloro-4-[(3-methoxybenzyl)oxy]phenyl}-1-ethanone CAS No. 885949-84-8

1-{3-Chloro-4-[(3-methoxybenzyl)oxy]phenyl}-1-ethanone

Cat. No.: B1636837
CAS No.: 885949-84-8
M. Wt: 290.74 g/mol
InChI Key: ZLFIQUARIGKWCD-UHFFFAOYSA-N
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Description

1-{3-Chloro-4-[(3-Methoxybenzyl)oxy]phenyl}-1-ethanone (CAS: 1007595-82-5) is an acetophenone derivative featuring a 3-chloro-4-[(3-methoxybenzyl)oxy]phenyl substituent. Notably, it has been discontinued in commercial catalogs, limiting its current availability for research .

Properties

IUPAC Name

1-[3-chloro-4-[(3-methoxyphenyl)methoxy]phenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClO3/c1-11(18)13-6-7-16(15(17)9-13)20-10-12-4-3-5-14(8-12)19-2/h3-9H,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLFIQUARIGKWCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(C=C1)OCC2=CC(=CC=C2)OC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001207318
Record name 1-[3-Chloro-4-[(3-methoxyphenyl)methoxy]phenyl]ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001207318
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885949-84-8
Record name 1-[3-Chloro-4-[(3-methoxyphenyl)methoxy]phenyl]ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885949-84-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[3-Chloro-4-[(3-methoxyphenyl)methoxy]phenyl]ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001207318
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 1-{3-Chloro-4-[(3-methoxybenzyl)oxy]phenyl}-1-ethanone can be achieved through various synthetic routes. One common method involves the reaction of 3-chloro-4-hydroxyacetophenone with 3-methoxybenzyl chloride in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like dimethylformamide (DMF) under reflux conditions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

1-{3-Chloro-4-[(3-methoxybenzyl)oxy]phenyl}-1-ethanone undergoes several types of chemical reactions:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-{3-Chloro-4-[(3-methoxybenzyl)oxy]phenyl}-1-ethanone has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and as a building block in organic synthesis.

Mechanism of Action

The mechanism of action of 1-{3-Chloro-4-[(3-methoxybenzyl)oxy]phenyl}-1-ethanone involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The target compound’s structural analogs differ primarily in substituent groups on the benzyloxy or phenyl rings, which influence their molecular weights, polarities, and reactivity. Below is a comparative analysis:

Compound Name Molecular Formula Molecular Weight Substituent Features Key Differences References
1-{3-Chloro-4-[(3-Methoxybenzyl)oxy]phenyl}-1-ethanone C₁₆H₁₅ClO₄ 306.74 3-Chloro, 3-methoxybenzyloxy Discontinued; unique 3-methoxybenzyl group
1-{4-[(4-Chlorobenzyl)oxy]-3-methoxyphenyl}ethanone C₁₆H₁₅ClO₃ 290.74 4-Chlorobenzyloxy, 3-methoxy 4-Chloro vs. 3-methoxybenzyl; lower molecular weight
1-{3-Chloro-4-[(4-Methyl-3-Nitrobenzyl)oxy]phenyl}-1-ethanone C₁₇H₁₅ClNO₅ 364.76 4-Methyl-3-nitrobenzyloxy Nitro group enhances electrophilicity; higher molecular weight
1-{3-[(3,4-Dimethoxybenzyl)oxy]phenyl}ethanone C₁₇H₁₈O₄ 286.32 3,4-Dimethoxybenzyloxy Additional methoxy group; altered electronic properties
1-(2-Amino-3-Chloro-4-Methoxyphenyl)ethanone C₉H₁₀ClNO₂ 199.63 2-Amino, 3-chloro, 4-methoxy Amino group introduces basicity; simpler structure
1-{4-[(2,4-Dichlorobenzyl)oxy]phenyl}-1-ethanone C₁₅H₁₂Cl₂O₂ 295.17 2,4-Dichlorobenzyloxy Dichloro substitution increases hydrophobicity

Key Research Findings and Implications

  • In contrast, nitro-substituted analogs (e.g., 4-methyl-3-nitrobenzyl) exhibit electron-withdrawing effects, favoring electrophilic pathways .
  • Biological Relevance: Amino-substituted analogs (e.g., 1-(2-Amino-3-Chloro-4-Methoxyphenyl)ethanone) may serve as precursors for bioactive molecules, given the amino group’s role in hydrogen bonding .
  • Thermodynamic Stability: Dichlorobenzyl derivatives (e.g., 1-{4-[(2,4-Dichlorobenzyl)oxy]phenyl}-1-ethanone) demonstrate higher melting points due to increased van der Waals interactions .

Biological Activity

The compound 1-{3-Chloro-4-[(3-methoxybenzyl)oxy]phenyl}-1-ethanone , also known as CB8366018 , is a synthetic organic compound with the molecular formula C16H15ClO3C_{16}H_{15}ClO_3 and a CAS number of 885949-84-8 . Its structure includes a chloro-substituted phenyl group and a methoxybenzyl ether, which contribute to its potential biological activities. This article explores the biological activity of this compound, focusing on its synthesis, pharmacological properties, and relevant case studies.

Synthesis

The synthesis of 1-{3-Chloro-4-[(3-methoxybenzyl)oxy]phenyl}-1-ethanone involves several steps, typically starting from commercially available precursors. The general synthetic route includes:

  • Formation of the chloro-substituted phenol : This can be achieved through electrophilic aromatic substitution reactions.
  • Methoxybenzylation : The introduction of the methoxybenzyl group can be performed using alkylation methods.
  • Acetylation : The final step involves acetylating the phenolic hydroxyl to form the ethanone derivative.

These methods have been optimized for yield and purity, demonstrating the compound's feasibility for further biological evaluation .

Anticancer Properties

Recent studies have highlighted the anticancer potential of similar compounds within the same chemical class. For instance, compounds with structural similarities to 1-{3-Chloro-4-[(3-methoxybenzyl)oxy]phenyl}-1-ethanone have shown significant cytotoxic effects against various cancer cell lines, including MDA-MB-231 (breast cancer) and HepG2 (liver cancer) cells .

Table 1: Cytotoxic Activity of Related Compounds

CompoundCell LineIC50 (μM)
Compound AMDA-MB-2312.43
Compound BHepG24.98
1-{3-Chloro-4-[(3-methoxybenzyl)oxy]phenyl}-1-ethanoneTBD

The mechanism by which 1-{3-Chloro-4-[(3-methoxybenzyl)oxy]phenyl}-1-ethanone exerts its anticancer effects may involve:

  • Microtubule Destabilization : Similar compounds have been shown to disrupt microtubule assembly, leading to apoptosis in cancer cells .
  • Caspase Activation : Induction of apoptosis through caspase activation has been observed in related studies, suggesting that this compound may enhance caspase activity in targeted cancer cells.

Other Biological Activities

Beyond its anticancer properties, compounds with similar structures have exhibited various biological activities:

  • Antibacterial : Some derivatives have shown effectiveness against bacterial strains, indicating potential as antibacterial agents.
  • Anti-inflammatory : The presence of phenolic groups often correlates with anti-inflammatory activities in related compounds.

Case Study 1: Anticancer Evaluation

In a study evaluating the effects of structurally similar compounds on MDA-MB-231 cells, it was found that certain derivatives could induce morphological changes and increase caspase-3 activity significantly at concentrations as low as 10μM10\,\mu M. These findings suggest that 1-{3-Chloro-4-[(3-methoxybenzyl)oxy]phenyl}-1-ethanone may possess similar capabilities and warrant further investigation .

Case Study 2: In Vivo Studies

Preliminary in vivo studies on related compounds have indicated promising results in tumor reduction in xenograft models. These studies provide a basis for exploring the therapeutic potential of 1-{3-Chloro-4-[(3-methoxybenzyl)oxy]phenyl}-1-ethanone in clinical settings.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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